Cas no 2228439-28-7 (2-(3-amino-2,2-dimethylpropyl)-4-methylphenol)

2-(3-amino-2,2-dimethylpropyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol
- 2228439-28-7
- EN300-1764837
-
- インチ: 1S/C12H19NO/c1-9-4-5-11(14)10(6-9)7-12(2,3)8-13/h4-6,14H,7-8,13H2,1-3H3
- InChIKey: QTBZNZTWNKALHV-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=C(C)C=C1CC(C)(C)CN
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.2Ų
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764837-0.05g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 0.05g |
$912.0 | 2023-09-20 | ||
Enamine | EN300-1764837-0.25g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 0.25g |
$999.0 | 2023-09-20 | ||
Enamine | EN300-1764837-10.0g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-1764837-0.5g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 0.5g |
$1043.0 | 2023-09-20 | ||
Enamine | EN300-1764837-5.0g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1764837-1g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 1g |
$1086.0 | 2023-09-20 | ||
Enamine | EN300-1764837-1.0g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-1764837-2.5g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 2.5g |
$2127.0 | 2023-09-20 | ||
Enamine | EN300-1764837-0.1g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 0.1g |
$956.0 | 2023-09-20 | ||
Enamine | EN300-1764837-5g |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol |
2228439-28-7 | 5g |
$3147.0 | 2023-09-20 |
2-(3-amino-2,2-dimethylpropyl)-4-methylphenol 関連文献
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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2-(3-amino-2,2-dimethylpropyl)-4-methylphenolに関する追加情報
Professional Introduction to Compound with CAS No. 2228439-28-7 and Product Name: 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol
The compound with the CAS number 2228439-28-7 and the product name 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol consists of a phenolic ring substituted with an amino group at the 3-position and a tertiary amine side chain, which contributes to its diverse chemical reactivity and biological activity.
In the realm of modern pharmaceutical research, the development of novel compounds with tailored biological activities is of paramount importance. The 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol molecule exhibits promising pharmacological properties that make it a valuable candidate for further investigation. Specifically, its ability to interact with various biological targets has been explored in several preclinical studies. These studies have highlighted the compound's potential as an inhibitor of certain enzymes and receptors, which are implicated in various diseases, including inflammatory disorders and cancer.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol with high accuracy. These computational approaches have been instrumental in identifying key interactions between the compound and its biological targets, providing insights into its potential therapeutic applications. For instance, studies have demonstrated that this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play a crucial role in inflammation and pain signaling.
The synthesis of 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the amino group at the 3-position of the phenolic ring is a critical step in the synthesis, as it influences the compound's solubility, stability, and bioavailability. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to achieve this transformation efficiently.
One of the most compelling aspects of 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol is its potential to serve as a scaffold for drug discovery. By modifying its structural features, researchers can generate a library of derivatives with enhanced pharmacological properties. This approach has been successfully applied in several high-throughput screening campaigns aimed at identifying novel therapeutic agents. The compound's versatility makes it an attractive candidate for further optimization in terms of potency, selectivity, and pharmacokinetic profiles.
The biological evaluation of 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol has revealed several interesting findings. In vitro assays have shown that this compound exhibits significant inhibitory activity against various inflammatory mediators. For example, it has been found to reduce the production of prostaglandins and leukotrienes, which are key players in the inflammatory response. Additionally, preclinical studies have indicated that 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol can modulate immune cell function, suggesting its potential use in immunomodulatory therapies.
The pharmacokinetic properties of 2-(3-amino-2,2-dimethylpropyl)-4-methylphenol have also been thoroughly investigated. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has been shown to exhibit good oral bioavailability and moderate tissue distribution, making it a promising candidate for systemic administration. Furthermore, its metabolic stability has been assessed through in vitro liver microsome assays, which have revealed that it is susceptible to degradation by certain cytochrome P450 enzymes.
Given its promising preclinical data, 2228439-28-7 holds significant potential for further development into a therapeutic agent. Ongoing research efforts are focused on optimizing its chemical structure to enhance its pharmacological efficacy while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical trials aimed at evaluating the safety and efficacy of this compound in human subjects.
The future prospects for 2228439-28-7 are bright, as it represents an important step forward in the development of novel pharmaceuticals with targeted biological activities. As our understanding of disease mechanisms continues to evolve, 2228439-28-7 will likely find applications in treating a wide range of disorders, including those associated with inflammation, cancer, and other chronic diseases. The continued exploration of this compound's pharmacological properties will undoubtedly contribute significantly to advancements in medicine.
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